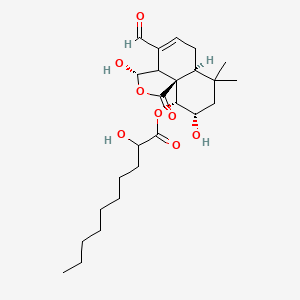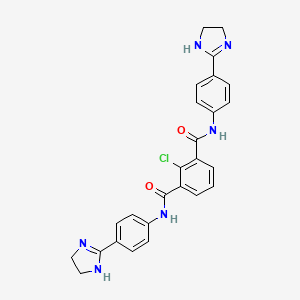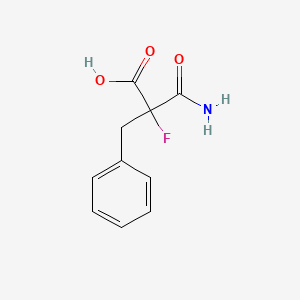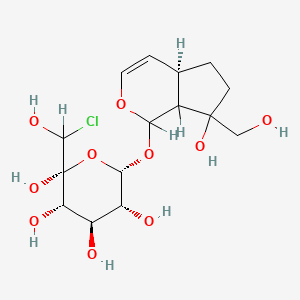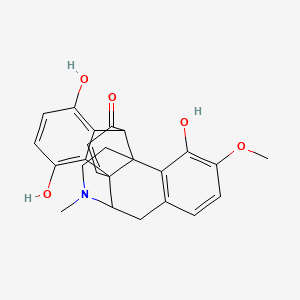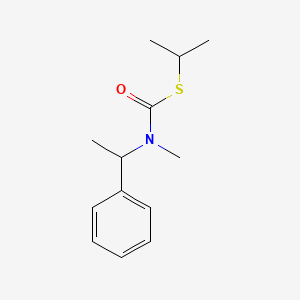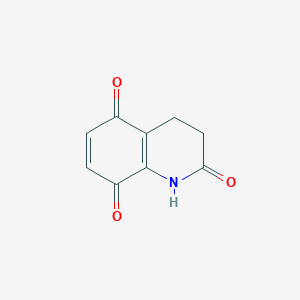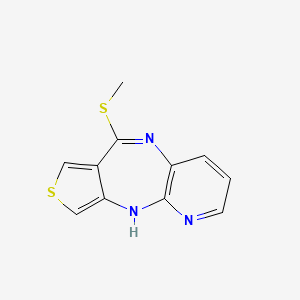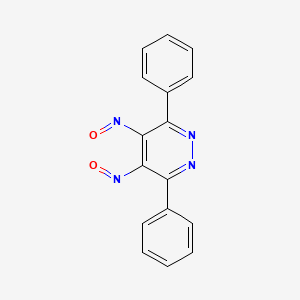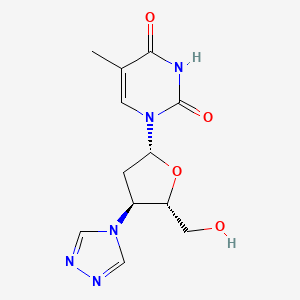
3'-Deoxy-3'-(1,2,4-triazol-4-yl)thymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Deoxy-3’-(1,2,4-triazol-4-yl)thymidine is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and antiviral research. This compound is structurally related to thymidine, a naturally occurring nucleoside, but features a triazole ring replacing the 3’-hydroxyl group. This modification imparts unique chemical and biological properties to the molecule, making it a valuable tool in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-(1,2,4-triazol-4-yl)thymidine typically involves a multi-step processThis method involves the following steps :
Starting Material: The synthesis begins with 3’-azido-3’-deoxythymidine.
Reaction Conditions: The azido compound is reacted with an alkyne in the presence of copper sulfate pentahydrate, sodium ascorbate, and tris(benzyltriazolylmethyl)amine in a water:tert-butanol solvent mixture.
Product Isolation: The reaction mixture is subjected to flash chromatography to isolate the pure 3’-Deoxy-3’-(1,2,4-triazol-4-yl)thymidine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the CuAAC reaction is scalable and can be adapted for large-scale synthesis. The use of readily available reagents and mild reaction conditions makes this method suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Deoxy-3’-(1,2,4-triazol-4-yl)thymidine undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole ring.
Cycloaddition Reactions: The triazole ring can engage in further cycloaddition reactions with other azides or alkynes.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Reactions are typically conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the triazole ring.
Applications De Recherche Scientifique
3’-Deoxy-3’-(1,2,4-triazol-4-yl)thymidine has a wide range of scientific research applications, including:
Antiviral Research: This compound has shown promise as an antiviral agent, particularly against HIV and hepatitis C virus.
Medicinal Chemistry: It is used as a building block for the synthesis of novel nucleoside analogs with potential therapeutic applications.
Biological Studies: The compound is used in studies of nucleoside metabolism and DNA synthesis.
Chemical Biology: It serves as a probe for studying enzyme mechanisms and nucleic acid interactions.
Mécanisme D'action
The mechanism of action of 3’-Deoxy-3’-(1,2,4-triazol-4-yl)thymidine involves its incorporation into DNA or RNA, where it acts as a chain terminator. This prevents the elongation of the nucleic acid chain, thereby inhibiting viral replication . The triazole ring also interacts with various enzymes involved in nucleoside metabolism, further contributing to its antiviral activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral agent used in the treatment of HIV.
3’-Deoxy-3’-(1,2,3-triazol-1-yl)thymidine: Another triazole-modified nucleoside with similar properties.
2’-Deoxy-2’-(1,2,4-triazol-4-yl)uridine: A related compound with modifications at the 2’ position.
Uniqueness
3’-Deoxy-3’-(1,2,4-triazol-4-yl)thymidine is unique due to its specific triazole modification, which imparts distinct chemical and biological properties. Its ability to act as a chain terminator and its interactions with nucleoside-metabolizing enzymes make it a valuable tool in antiviral research and medicinal chemistry.
Propriétés
Numéro CAS |
124355-28-8 |
|---|---|
Formule moléculaire |
C12H15N5O4 |
Poids moléculaire |
293.28 g/mol |
Nom IUPAC |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(1,2,4-triazol-4-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H15N5O4/c1-7-3-17(12(20)15-11(7)19)10-2-8(9(4-18)21-10)16-5-13-14-6-16/h3,5-6,8-10,18H,2,4H2,1H3,(H,15,19,20)/t8-,9+,10+/m0/s1 |
Clé InChI |
KGIHENNFCQSJJJ-IVZWLZJFSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C=NN=C3 |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C=NN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


